molecular formula C6H15NOS B15323232 1-(Ethylthio)-3-(methylamino)propan-2-ol

1-(Ethylthio)-3-(methylamino)propan-2-ol

Cat. No.: B15323232
M. Wt: 149.26 g/mol
InChI Key: FPGFDIOGLHRGHU-UHFFFAOYSA-N
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Description

1-(Ethylthio)-3-(methylamino)propan-2-ol is a secondary amine compound characterized by an ethylthio (-S-CH₂CH₃) group at position 1, a methylamino (-NH-CH₃) group at position 3, and a hydroxyl (-OH) group at position 2 of the propane backbone. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and lipophilicity from the ethylthio substituent. Notably, commercial availability of this compound has been discontinued, as indicated by supplier records from CymitQuimica . Limited data on its synthesis, biological activity, or applications are available in the provided evidence, necessitating comparisons with structurally related analogs for deeper insights.

Properties

Molecular Formula

C6H15NOS

Molecular Weight

149.26 g/mol

IUPAC Name

1-ethylsulfanyl-3-(methylamino)propan-2-ol

InChI

InChI=1S/C6H15NOS/c1-3-9-5-6(8)4-7-2/h6-8H,3-5H2,1-2H3

InChI Key

FPGFDIOGLHRGHU-UHFFFAOYSA-N

Canonical SMILES

CCSCC(CNC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylthio)-3-(methylamino)propan-2-ol typically involves the reaction of 3-chloropropan-1-ol with ethylthiolate, followed by the introduction of a methylamino group. The reaction conditions often require a base such as sodium hydroxide to facilitate the substitution reactions. The process can be summarized as follows:

    Step 1: 3-chloropropan-1-ol reacts with sodium ethylthiolate to form 1-(ethylthio)propan-3-ol.

    Step 2: The intermediate product is then reacted with methylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylthio)-3-(methylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethylthio group, yielding simpler amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simplified amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Ethylthio)-3-(methylamino)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Ethylthio)-3-(methylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group can form covalent bonds with active sites, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares 1-(Ethylthio)-3-(methylamino)propan-2-ol with structurally analogous compounds, focusing on substituent effects, biological activities, and physical properties.

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Structural Differences Biological Activity (if reported) Physical Properties References
This compound Ethylthio (-S-CH₂CH₃), methylamino (-NH-CH₃) Baseline compound Not reported (discontinued) Not available
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol oxalate Thiophen-2-yl (aromatic sulfur ring), methylamino (-NH-CH₃), oxalate salt Thiophene replaces ethylthio; salt form Unspecified (pharmaceutical impurity) Oxalate salt; precise data unavailable
1-(2-Ethoxyphenoxy)-3-(methylamino)propan-2-ol Ethoxyphenoxy (-O-C₆H₄-OCH₂CH₃), methylamino (-NH-CH₃) Phenoxy ether replaces ethylthio No activity data in SDS 100% purity in safety data sheets (SDS)
(2R,S)-1-(6-Methoxyindol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Methoxyindolyloxy, ethylamino-phenoxy Complex heterocyclic substituents Antiarrhythmic, α/β-adrenoceptor binding Foam form; 68% synthesis yield
1-[(1-Methylethyl)amino]-3-[2-(2-propenyl)phenoxy]-2-propanol Isopropylamino (-NH-CH(CH₃)₂), propenylphenoxy Bulky isopropylamino and unsaturated phenoxy Not reported Structural data only
Key Observations:
  • Ethylthio vs. The oxalate salt form in this analog could improve solubility .
  • Phenoxy vs.
  • Heterocyclic Substituents: Compounds with methoxyindolyloxy groups () exhibit demonstrated bioactivity, including antiarrhythmic effects and adrenoceptor affinity, likely due to interactions with hydrophobic binding pockets in cardiac tissues .

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